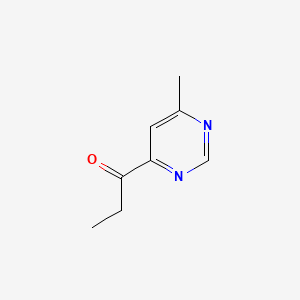![molecular formula C13H17NO B571756 7'-Methoxy-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline] CAS No. 1314790-90-3](/img/structure/B571756.png)
7'-Methoxy-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7’-Methoxy-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline]: is a complex organic compound with the molecular formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom, creating a three-dimensional configuration. The presence of a methoxy group and an isoquinoline moiety adds to its chemical diversity and potential reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7’-Methoxy-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline] typically involves multi-step organic reactions. One common method includes the reaction of N-methyl-6’,7’-dimethoxy-2’,3’-dihydro-1’h-spiro[cyclopentan-1,4’-isoquinoline]-1’-carboxamide with phenoxymethyloxiranes substituted in the aromatic ring . This reaction yields new propanediol derivatives, which can be further transformed into the desired spirocyclic compound through various chemical transformations .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. Typically, such compounds are produced in research laboratories under controlled conditions to ensure purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 7’-Methoxy-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline] undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7’-Methoxy-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline] is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: In biology and medicine, this compound is investigated for its potential pharmacological properties. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development .
Industry: In industry, the compound’s applications are more limited due to its specialized nature. it may be used in the development of new materials or as a precursor for other chemical products .
Mecanismo De Acción
The mechanism of action of 7’-Methoxy-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline] involves its interaction with specific molecular targets. The methoxy group and isoquinoline moiety can participate in various binding interactions, potentially affecting enzyme activity or receptor function. The exact pathways and targets are still under investigation, but its unique structure suggests it may modulate biological processes in novel ways .
Comparación Con Compuestos Similares
- 6’,7’-Dimethoxy-2’,3’-dihydro-1’h-spiro[cyclopentan-1,4’-isoquinoline]
- N-methyl-6’,7’-dimethoxy-2’,3’-dihydro-1’h-spiro[cyclopentan-1,4’-isoquinoline]-1’-carboxamide
Comparison: Compared to these similar compounds, 7’-Methoxy-2’,3’-dihydro-1’h-spiro[cyclobutane-1,4’-isoquinoline] stands out due to its spirocyclic structure involving a cyclobutane ring. This unique feature may confer different reactivity and biological activity, making it a valuable compound for further research .
Propiedades
IUPAC Name |
7-methoxyspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-15-11-3-4-12-10(7-11)8-14-9-13(12)5-2-6-13/h3-4,7,14H,2,5-6,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDPSLWCFLFRJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CCC3)CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol;acetate](/img/structure/B571676.png)



![(2R)-2-[(1S)-1-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-4-methyl-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one](/img/structure/B571687.png)


